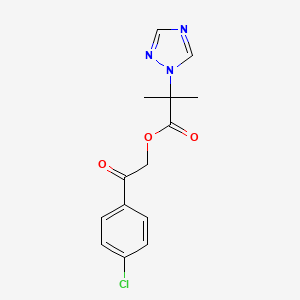
2-(4-クロロフェニル)-2-オキソエチル 2-メチル-2-(1H-1,2,4-トリアゾール-1-イル)プロパノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a compound that features a 1,2,4-triazole ring, which is a common motif in medicinal chemistry due to its diverse biological activities
科学的研究の応用
2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its triazole moiety.
Industry: Utilized in the development of agrochemicals and materials with specific properties
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . Microwave-assisted synthesis has also been reported to be efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate involves interactions with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The specific molecular targets and pathways depend on the biological context and the specific application being investigated .
類似化合物との比較
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Ribavirin: An antiviral drug with a triazole moiety.
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is unique due to the combination of the 4-chlorophenyl group and the triazole ring, which may confer distinct biological activities and chemical reactivity compared to other triazole-containing compounds .
生物活性
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C14H14ClN3O3
- Molecular Weight: 307.73 g/mol
- CAS Number: 303997-36-6
The compound's biological activity is primarily attributed to the presence of the triazole moiety, which is known for its ability to interact with various biological targets. Triazoles have been implicated in antifungal and anticancer activities due to their ability to inhibit enzymes involved in nucleic acid synthesis and cell proliferation.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound may inhibit the growth of fungi by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, compounds similar to 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through cell cycle arrest.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of triazole derivatives on breast cancer cells. Results showed a significant reduction in cell viability with IC50 values indicating potent activity. |
| Study 2 | Evaluated the antifungal properties against Candida species. The compound demonstrated effective inhibition at low concentrations compared to standard antifungal agents. |
| Study 3 | Assessed the mechanism of action via apoptosis assays in leukemia cells, confirming that the compound induces apoptosis through caspase activation pathways. |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural components:
- Chlorophenyl Group: Enhances lipophilicity and biological interaction.
- Triazole Ring: Critical for enzyme inhibition and interaction with cellular targets.
Research suggests that modifications to these groups can significantly alter the compound's efficacy and selectivity against various biological targets.
特性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-2-(1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-14(2,18-9-16-8-17-18)13(20)21-7-12(19)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPDJDCCNRKSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














